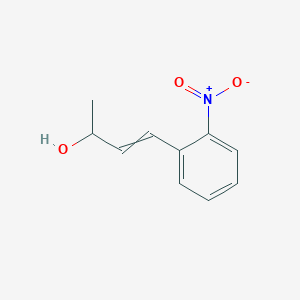
4-(2-Nitrophenyl)but-3-en-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Nitrophenyl)but-3-en-2-ol is an organic compound with the molecular formula C10H11NO3 It is characterized by a nitrophenyl group attached to a butenol chain
准备方法
合成路线和反应条件
4-(2-硝基苯基)丁-3-烯-2-醇的合成通常涉及在碱性条件下,2-硝基苯甲醛与适当的烯烃反应。一种常见的方法是醛醇缩合反应,其中2-硝基苯甲醛在氢氧化钠等碱的存在下与丁-3-烯-2-醇反应。反应通常在室温下进行,并通过薄层色谱 (TLC) 监测以确保反应完成。
工业生产方法
在工业环境中,4-(2-硝基苯基)丁-3-烯-2-醇的生产可能涉及连续流动反应器,以优化产量和效率。使用钯或镍等催化剂可以提高反应速率和选择性。此外,无溶剂条件或乙醇等绿色溶剂可以用于减少对环境的影响。
化学反应分析
反应类型
4-(2-硝基苯基)丁-3-烯-2-醇会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂氧化成相应的酮或羧酸。
还原: 使用氢气在钯催化剂或硼氢化钠的存在下,可以将硝基还原为胺。
取代: 可以通过亲电芳香取代反应将硝基取代成其他官能团。
常用试剂和条件
氧化: 高锰酸钾 (KMnO4),三氧化铬 (CrO3)
还原: 氢气 (H2) 与钯催化剂,硼氢化钠 (NaBH4)
取代: 亲核试剂如氢氧根离子 (OH-),醇盐离子 (RO-)
主要产物
氧化: 酮,羧酸
还原: 胺
取代: 各种取代的芳香族化合物
科学研究应用
4-(2-硝基苯基)丁-3-烯-2-醇在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 作为生物化学探针,研究酶活性和代谢途径的潜力。
医学: 探索其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于生产染料、颜料和其他工业化学品。
作用机制
4-(2-硝基苯基)丁-3-烯-2-醇的作用机制涉及它与酶和受体等分子靶标的相互作用。硝基可以被还原形成反应性中间体,与细胞成分相互作用,从而导致各种生物效应。该化合物也可能充当亲电试剂,与蛋白质和 DNA 中的亲核位点形成共价键。
相似化合物的比较
类似化合物
- 4-(4-硝基苯基)丁-3-烯-2-酮
- 4-(2-硝基苯基)丁-3-烯-2-酮
- 4-(3-硝基苯基)丁-3-烯-2-醇
独特性
4-(2-硝基苯基)丁-3-烯-2-醇的独特性在于硝基在苯环上的特定位置,这会影响其反应性和与生物靶标的相互作用。与它的异构体相比,这种化合物可能表现出不同的化学和生物特性,使其在特定应用中具有价值。
属性
CAS 编号 |
918540-65-5 |
|---|---|
分子式 |
C10H11NO3 |
分子量 |
193.20 g/mol |
IUPAC 名称 |
4-(2-nitrophenyl)but-3-en-2-ol |
InChI |
InChI=1S/C10H11NO3/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-8,12H,1H3 |
InChI 键 |
BUELPYMUWWPTRY-UHFFFAOYSA-N |
规范 SMILES |
CC(C=CC1=CC=CC=C1[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



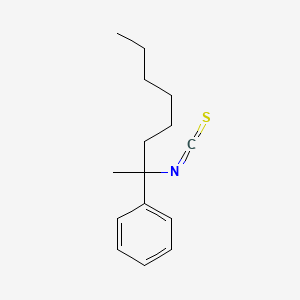

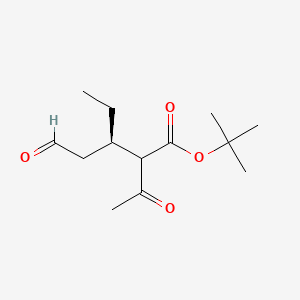
![11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL](/img/structure/B12616182.png)
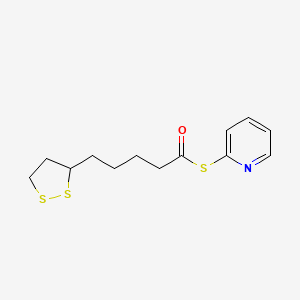

![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-](/img/structure/B12616201.png)
![2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12616206.png)
![6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid](/img/structure/B12616217.png)
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)
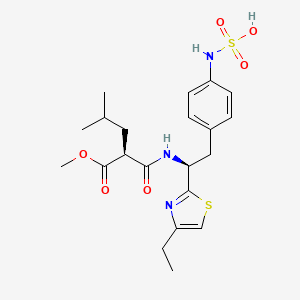
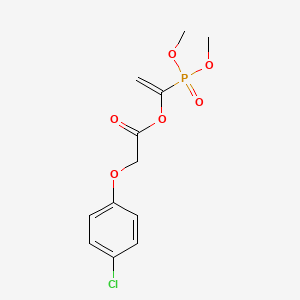
![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)
